molecular formula C23H22N6O B5543317 N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1-naphthamide

N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1-naphthamide

Cat. No. B5543317
M. Wt: 398.5 g/mol
InChI Key: NCMCAFMLWYJQOY-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their intricate synthesis and multifaceted chemical and physical properties. These compounds often exhibit unique behaviors due to their complex molecular structures.

Synthesis Analysis

The synthesis of complex naphthamide derivatives involves multiple steps, including condensation reactions, cyclization, and sometimes specific substitutions to introduce various functional groups. An example related to the synthesis process involves the preparation of compounds with similar structural frameworks where cyclic amines such as 3-aminopyrrolidine are utilized to introduce amino-substituted cyclic amino groups, showcasing the complexity and variability in the synthesis of these compounds (Egawa et al., 1984).

Molecular Structure Analysis

The molecular structure of N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1-naphthamide and related compounds is characterized by the presence of multiple rings, including pyridine and naphthamide, which influence their chemical behavior and interactions. Structural studies often involve spectroscopic methods like IR, 1H NMR, and UV-visible techniques to determine the configuration and tautomerism within these molecules (Nazır et al., 2000).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions, leading to the formation of new heterocyclic structures. For instance, the reaction with arylidinecyanothioacetamide can yield pyridine-2(1H)-thiones, showcasing the versatility and reactivity of the naphthamide backbone (Hussein et al., 2009).

Scientific Research Applications

Antibacterial Agents

Pyridonecarboxylic acids, including compounds with similar structural features to N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1-naphthamide, have been investigated for their antibacterial activities. Egawa et al. (1984) synthesized a series of compounds evaluating their in vitro and in vivo antibacterial screenings. Some compounds were found more active than enoxacin, suggesting their potential as antibacterial agents (Egawa et al., 1984).

Alzheimer's Disease Research

A compound related to N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1-naphthamide, [18F]FDDNP, was utilized in Alzheimer's disease research by Shoghi-Jadid et al. (2002). They developed a technique using positron emission tomography (PET) to locate and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living patients, contributing significantly to the diagnosis and monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).

Heterocyclic Chemistry

Research in heterocyclic chemistry explores the synthesis of complex molecules for potential pharmaceutical applications. For instance, Hussein et al. (2009) discussed the synthesis of nicotinamide, thieno[2,3-b]pyridine, and various bi- or tricyclic annulated pyridine derivatives containing naphthyl moiety using N-1-Naphthyl-3-oxobutanamide. Such studies highlight the synthetic versatility of naphthyl derivatives in creating compounds with possible therapeutic value (Hussein et al., 2009).

Organic Chemosensors

Patil et al. (2017) synthesized vitamin K3 derivatives to study their chemosensor abilities towards transition metal ions. The study demonstrates the potential of naphthoquinone-based compounds in detecting and differentiating metal ions, which is crucial for various applications in environmental monitoring and biomedical sciences (Patil et al., 2017).

Water Oxidation Catalysis

A study by Zong and Thummel (2005) on the synthesis of dinuclear complexes for water oxidation underscores the role of naphthyridine derivatives in catalysis. Their work on developing catalysts for oxygen evolution from water contributes to the broader efforts in sustainable energy and environmental remediation (Zong & Thummel, 2005).

properties

IUPAC Name

N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c1-16-9-10-20(26-15-16)27-22-12-11-21(28-29-22)24-13-14-25-23(30)19-8-4-6-17-5-2-3-7-18(17)19/h2-12,15H,13-14H2,1H3,(H,24,28)(H,25,30)(H,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMCAFMLWYJQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-1-naphthamide

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